2-Bromo-1,3,4-thiadiazole

Catalog No.
S674260
CAS No.
61929-24-6
M.F
C2HBrN2S
M. Wt
165.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3,4-thiadiazole

CAS Number

61929-24-6

Product Name

2-Bromo-1,3,4-thiadiazole

IUPAC Name

2-bromo-1,3,4-thiadiazole

Molecular Formula

C2HBrN2S

Molecular Weight

165.01 g/mol

InChI

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H

InChI Key

DQBCRVIBTFHJLM-UHFFFAOYSA-N

SMILES

C1=NN=C(S1)Br

Canonical SMILES

C1=NN=C(S1)Br

The exact mass of the compound 2-Bromo-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with nitrogen, sulfur, and carbon atoms. Its synthesis has been reported through various methods, including the reaction of 1,2-dicarbonyl compounds with thiosemicarbazide and subsequent bromination. The characterization of the synthesized compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 2-bromo-1,3,4-thiadiazole possesses various properties that hold potential for diverse scientific applications. Here are some potential areas of exploration:

  • Antimicrobial activity

    Studies have shown that 2-bromo-1,3,4-thiadiazole derivatives exhibit antibacterial and antifungal properties []. This has led to investigations into their potential as novel antimicrobial agents for therapeutic purposes.

  • Corrosion inhibition

    Research suggests that 2-bromo-1,3,4-thiadiazole derivatives can act as effective corrosion inhibitors for metals. This potential application is being explored to develop new strategies for protecting metals from corrosion in various industrial settings.

  • Pharmaceutical development

    The diverse range of biological activities associated with 2-bromo-1,3,4-thiadiazole derivatives has prompted research into their potential use in drug discovery and development. However, further investigation is needed to understand their specific mechanisms of action and potential therapeutic effects.

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, with a bromine atom attached at the second position. Its molecular formula is C2HBrN2SC_2HBrN_2S and it has a molecular weight of approximately 173.03 g/mol. This compound belongs to the thiadiazole family, which is known for its diverse chemical reactivity and biological activities. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in various organic syntheses.

Typical of thiadiazoles, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols.
  • Cyclization Reactions: It can undergo cyclization with other reactants to form more complex heterocycles.
  • Coupling Reactions: Similar compounds often engage in coupling reactions like Suzuki-Miyaura coupling, which are useful for forming carbon-carbon bonds.

Compounds related to 2-bromo-1,3,4-thiadiazole exhibit various biological activities:

  • Antimicrobial Properties: Many derivatives demonstrate significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications.
  • Anticancer Activity: Research indicates that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of thiadiazole derivatives, suggesting therapeutic potential in treating inflammatory diseases .

Several methods exist for synthesizing 2-bromo-1,3,4-thiadiazole:

  • Refluxing with Brominating Agents: The compound can be synthesized by refluxing 1,3,4-thiadiazole with brominating agents like phosphorus tribromide or N-bromosuccinimide.
  • Cyclization from Hydrazine Derivatives: Starting from hydrazine derivatives and reacting them with carbon disulfide followed by bromination can yield 2-bromo-1,3,4-thiadiazole.
  • Electrophilic Aromatic Substitution: Another method involves the electrophilic substitution of 1,3,4-thiadiazole with bromine in the presence of a catalyst .

The applications of 2-bromo-1,3,4-thiadiazole span various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Material Science: The compound is being investigated for use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
  • Agriculture: Some thiadiazole compounds are used as fungicides and herbicides.

Research on interaction studies involving 2-bromo-1,3,4-thiadiazole has shown:

  • Binding Affinity: Studies have indicated that certain derivatives exhibit high binding affinity to specific biological targets, which is crucial for drug design.
  • Molecular Docking Studies: Computational studies have been employed to predict interactions with various receptors, enhancing the understanding of its pharmacological profile .

Several compounds share structural similarities with 2-bromo-1,3,4-thiadiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-methyl-1,3,4-thiadiazoleMethyl group at position 5Enhanced lipophilicity
5-Bromo-1,3,4-thiadiazol-2-amineAmine group at position 2Potential for hydrogen bonding
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateCarboxylate group at position 2Increased solubility and reactivity
5-Methyl-1,3,4-thiadiazol-2-thiolThiol group at position 2Antioxidant properties

These compounds demonstrate varying degrees of biological activity and chemical reactivity due to their structural differences. The presence of different substituents significantly influences their pharmacological profiles and applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1,3,4-thiadiazole

Dates

Last modified: 08-15-2023

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